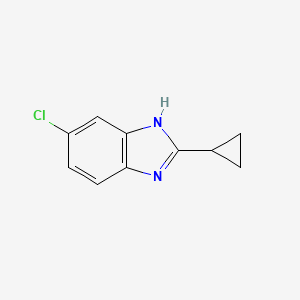

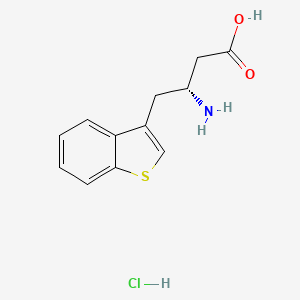

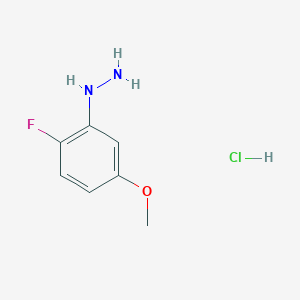

![molecular formula C12H23ClN2O2 B1388960 1'-Methyl-[1,4']bipiperidinyl-4-carboxylic acid hydrochloride CAS No. 1185304-73-7](/img/structure/B1388960.png)

1'-Methyl-[1,4']bipiperidinyl-4-carboxylic acid hydrochloride

Overview

Description

1-Methyl-[1,4']bipiperidinyl-4-carboxylic acid hydrochloride (1-Methyl-4-piperidinocarboxylic acid hydrochloride, or 1-Methyl-4-PCA HCl) is a compound that has been studied for its potential applications in the fields of biochemistry and physiology. It is an organic compound with a molecular weight of 181.63 g/mol. 1-Methyl-4-PCA HCl is a synthetic derivative of piperidine, a heterocyclic compound found in many natural products, including alkaloids and amino acids. This compound has a wide range of applications in research, including in drug development and as a tool for studying enzymes and other proteins.

Scientific Research Applications

Chemical Properties and Synthesis

A study on cocrystals of bis(4-hydroxy-1-methylpiperidine betaine) hydrochloride explores its preparation from stoichiometric amounts of related compounds. These cocrystals belong to the monoclinic system, demonstrating the compound's utility in forming structurally complex and diverse molecular assemblies. The research highlights the piperidinium molecule's chair conformation and the formation of homoconjugated cations through hydrogen bonding, offering insights into the chemical behavior and potential applications in material science (Dega‐Szafran et al., 2006).

Applications in Biochemistry and Material Science

The compound 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid demonstrates effectiveness as a β-turn and 310/α-helix inducer in peptides, signifying its potential in biochemistry for probing protein structures and interactions. Its role as an electron spin resonance probe and fluorescence quencher further underlines its utility in biochemical research and material science, pointing towards its versatile applications in studying molecular dynamics and interactions (Toniolo et al., 1998).

Innovative Synthesis Methods

Another noteworthy study presents an innovative synthesis method for 6-substituted 4-hydroxy pipecolic acid derivatives , leveraging the vinylfluoro group as an acetonyl cation equivalent. This methodology underscores the compound's significance in synthetic organic chemistry, offering a novel pathway to synthesize complex organic molecules, which could have implications in drug development and material science (Purkayastha et al., 2010).

Metabolism and Pharmacological Interest

Research on 4-methylpiperazine-1-carbodithioc acid derivatives explores their metabolism in rat bile, revealing extensive biotransformation and the identification of multiple metabolites. This study is crucial for understanding the pharmacokinetics and potential therapeutic applications of related compounds, offering a foundation for further exploration in drug discovery and development (Jiang et al., 2007).

properties

IUPAC Name |

1-(1-methylpiperidin-4-yl)piperidine-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O2.ClH/c1-13-6-4-11(5-7-13)14-8-2-10(3-9-14)12(15)16;/h10-11H,2-9H2,1H3,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPWWSUPWUKTWKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)N2CCC(CC2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1'-Methyl-[1,4']bipiperidinyl-4-carboxylic acid hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-3-carboxamide](/img/structure/B1388878.png)

![3-{[(5-Methyl-3-thienyl)carbonyl]amino}benzoic acid](/img/structure/B1388885.png)

![methyl 6-(furan-2-yl)-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1388890.png)

![3-{[2-(Trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one](/img/structure/B1388897.png)